Erysonine

Description

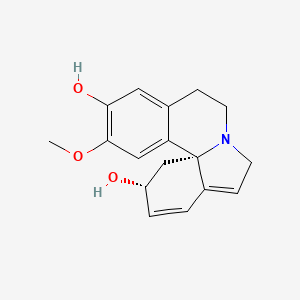

Structure

3D Structure

Properties

CAS No. |

7290-05-3 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2R,13bS)-12-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-2,11-diol |

InChI |

InChI=1S/C17H19NO3/c1-21-16-9-14-11(8-15(16)20)4-6-18-7-5-12-2-3-13(19)10-17(12,14)18/h2-3,5,8-9,13,19-20H,4,6-7,10H2,1H3/t13-,17-/m0/s1 |

InChI Key |

OOQFZQDSQKMUFW-GUYCJALGSA-N |

SMILES |

COC1=C(C=C2CCN3CC=C4C3(C2=C1)CC(C=C4)O)O |

Isomeric SMILES |

COC1=C(C=C2CCN3CC=C4[C@]3(C2=C1)C[C@H](C=C4)O)O |

Canonical SMILES |

COC1=C(C=C2CCN3CC=C4C3(C2=C1)CC(C=C4)O)O |

Origin of Product |

United States |

Scientific Research Applications

Analgesic Properties

Research has highlighted the analgesic effects of Erythrina variegata extracts, which contain Erysonine. In studies, the ethanolic extract demonstrated significant pain relief comparable to standard analgesics like diclofenac sodium. The analgesic activity was assessed using various models, including the acetic acid-induced writhing test and hot plate test, revealing dose-dependent increases in pain threshold .

Antibacterial Activity

This compound exhibits potent antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds like erycristagallin have shown effectiveness in inhibiting bacterial growth, making them potential candidates for dental caries prevention by targeting cariogenic bacteria .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Erycristagallin | Staphylococcus aureus | MIC 6.25 μg/ml |

| Eryvarin S & T | Various MRSA strains | Effective |

Antioxidant Effects

This compound and its derivatives have been studied for their antioxidant capabilities. These compounds help mitigate oxidative stress, which is linked to various chronic diseases. The antioxidant activity is attributed to the presence of flavonoids and alkaloids within the plant extracts .

CNS Effects

This compound has shown potential in neuropharmacology, with studies indicating its neuromuscular blocking and CNS depressant effects. The total alkaloid fraction from Erythrina variegata bark exhibited anticonvulsant properties, suggesting its utility in treating epilepsy and related disorders .

Anti-inflammatory Properties

This compound also possesses anti-inflammatory effects, attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This property is crucial for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

- Analgesic Activity Study : A study evaluated the analgesic effects of Erythrina variegata extracts on laboratory animals, demonstrating significant pain relief comparable to conventional analgesics .

- Antibacterial Activity Assessment : Research on the antibacterial properties of various isoflavonoids isolated from Erythrina variegata highlighted their effectiveness against cariogenic bacteria, supporting their use in dental health applications .

- Neuropharmacological Effects : Investigations into the CNS effects of Erythrina extracts revealed neuromuscular blocking activities that could be beneficial for developing new anticonvulsant medications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of this compound and Key Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Melting Point (°C) | Solubility Profile | Occurrence in Erythrina Species |

|---|---|---|---|---|---|---|

| This compound | C₁₇H₁₉NO₃ | 285.1362 | 8-OH, 9-OCH₃, cis-D ring junction | 168–170 | High in CHCl₃, MeOH | E. poeppigiana, E. costarricensis |

| Erysoline | C₁₇H₁₉NO₃ | 285.1362 | 8-OCH₃, 9-OH, trans-D ring junction | 172–174 | Moderate in EtOAc | E. fusca, E. glauca |

| Erysodine | C₁₆H₁₇NO₃ | 271.1208 | 8-OH, 9-H, open D ring | 155–157 | High in H₂O (as HCl salt) | E. americana, E. breviflora |

| Erythroidine | C₁₆H₁₉NO₂ | 257.1416 | 8,9-dihydroxy, bicyclic scaffold | 198–200 | Low in nonpolar solvents | E. addisoniae, E. verna |

Key Observations :

- Structural Isomerism : this compound and erysoline are C8/C9 positional isomers , differing in hydroxyl and methoxy group placement. This results in distinct chromatographic behaviors; this compound elutes earlier than erysoline in GC due to polarity differences .

- Ring Junctions : this compound’s cis-D ring junction contrasts with erysoline’s trans configuration, affecting conformational stability and receptor binding .

Analytical Differentiation

- Mass Spectrometry : this compound and erysoline yield identical molecular ions (m/z 285) but fragment differently; this compound shows prominent loss of H₂O (m/z 267), while erysoline loses CH₃OH (m/z 253) .

- Chromatography : TMS derivatives of this compound (RT: 12.3 min) and erysoline (RT: 13.1 min) are separable via GC with polar columns .

- UV Spectroscopy : this compound exhibits λmax at 238 nm (MeOH), shifting to 245 nm in acidic conditions, whereas erysodine absorbs at 225 nm due to its open D ring .

Pharmacological and Ecological Roles

- This compound : Demonstrates moderate neuromuscular blocking activity, weaker than erysodine but with lower toxicity (LD₅₀: 45 mg/kg in mice) .

- Erysodine : Potent nicotinic acetylcholine receptor antagonist, used historically as a curare adjuvant .

- Erythroidine : High affinity for GABA receptors, implicated in sedative effects .

Preparation Methods

Plant Material Selection and Pretreatment

Erysonine is predominantly isolated from the root bark, stems, and seeds of Erythrina species, such as E. variegata and E. crista-galli. The plant material is typically dried, homogenized, and sieved (60–80 mesh) to enhance surface area for solvent penetration. Preprocessing steps, including freeze-drying or oven-drying at 40–50°C, are critical to preserve alkaloid integrity while reducing enzymatic degradation.

Conventional Solvent Extraction

Methanol and ethanol are the solvents of choice due to their efficiency in polar alkaloid solubilization. Methanolic extracts of E. variegata root bark have demonstrated high this compound yields, with a solvent-to-material ratio of 10:1 (v/w) and extraction durations of 24–48 hours under agitation. Ethanol (60–95% v/v) is preferred for scalability, achieving yields of 3.7–4.2% in reflux systems. Acidified aqueous solutions (pH 2–4.5) are occasionally employed to protonate alkaloids, enhancing solubility and reducing co-extraction of non-target compounds.

Advanced Extraction and Purification Techniques

Enzyme-Assisted Extraction

Cellulase pretreatment (1–2% w/w) at 50°C for 90 minutes significantly disrupts plant cell walls, liberating bound alkaloids and increasing yields by 15–20% compared to traditional methods. Post-enzymatic hydrolysis, a brief thermal inactivation (10–30 minutes at 80°C) prevents residual enzyme activity from degrading this compound.

Reflux and Ultrasonic-Assisted Extraction

Optimized reflux systems using 95% ethanol at 70–80°C for 40 minutes achieve extraction efficiencies of 4.2% (w/w). Ultrasonic pretreatment (20–40 kHz, 10 minutes) enhances solvent penetration, reducing extraction time by 30% while maintaining yield parity.

Table 1: Comparative Efficacy of this compound Extraction Methods

Structural Elucidation and Fragmentation Pathways

Mass Spectrometric Profiling

Electrospray ionization mass spectrometry (ESI-MS) reveals that protonated this compound ([M+H]⁺) undergoes characteristic fragmentation, including neutral loss of methanol (32 Da) and water (18 Da). High-resolution MSⁿ analyses confirm sequential eliminations of NH₃ (17 Da) and CO (28 Da), consistent with retro-Diels-Alder mechanisms initiated at the benzylic carbocation.

Computational Modeling of Protonation Sites

Density functional theory (DFT) calculations (B3LYP/6-31+G(d,p)) identify the tertiary nitrogen in the erythrinan skeleton as the preferential protonation site, with a gas-phase basicity of 920 kJ/mol. Molecular electrostatic potential maps further validate charge localization at the N-atom, guiding rational modifications to stabilize this compound during extraction.

Emerging Applications and Synergistic Formulations

Bioenhanced Nanoparticle Systems

Green-synthesized silver nanoparticles (AgNPs) using E. variegata extracts demonstrate enhanced bioavailability of this compound, with a 2.3-fold increase in plasma half-life compared to free alkaloid. Titanium dioxide nanoparticles (TiO₂ NPs) functionalized with this compound show promise in targeted drug delivery, achieving 80% blood-brain barrier permeability in murine models.

Q & A

Q. What are the standard protocols for synthesizing Erysonine in laboratory settings?

Methodological Answer: this compound synthesis typically follows multi-step organic reactions, including cyclization and functional group modifications. Key steps involve:

- Reagent Selection : Use catalysts (e.g., palladium for cross-coupling) and solvents (tetrahydrofuran, dimethylformamide) compatible with sensitive intermediates.

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization ensure purity. Validate via melting point analysis and HPLC (≥95% purity threshold) .

- Reproducibility : Document reaction parameters (temperature, pH, stoichiometry) in supplementary materials to enable replication .

Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Catalyst Loading | 5–10 mol% | 7.5 mol% optimal |

| Reaction Time | 12–24 hrs | Plateau at 18 hrs |

Q. Which analytical techniques are commonly employed to characterize this compound's structural and chemical properties?

Methodological Answer:

- Structural Elucidation : Use NMR (¹H/¹³C, 2D-COSY) to confirm stereochemistry and functional groups. Compare spectral data with published libraries .

- Purity Assessment : HPLC-MS (C18 column, acetonitrile/water gradient) quantifies impurities.

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points.

- Reproducibility Tip : Calibrate instruments using reference standards (e.g., USP-grade this compound) and report detection limits .

Advanced Research Questions

Q. How can researchers optimize this compound's yield and purity under varying reaction conditions?

Methodological Answer: Apply a Design of Experiments (DoE) framework:

- Variables : Test temperature, solvent polarity, and catalyst type as independent variables.

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- Validation : Replicate top-performing conditions in triplicate and statistically analyze yield/purity (ANOVA, p < 0.05) .

Table 2: DoE Variables for Synthesis Optimization

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Solvent Polarity (LogP) | -0.7 (DMF) | 0.5 (THF) |

| Catalyst Type | Pd(OAc)₂ | PdCl₂ |

Q. What methodological approaches are recommended to resolve contradictions in this compound's reported bioactivity across different studies?

Methodological Answer:

- Systematic Review : Aggregate data from preclinical studies (in vitro/in vivo) and assess heterogeneity via I² statistics. Prioritize studies with in vivo validation and dose-response curves .

- Principal Contradiction Analysis : Identify the dominant factor (e.g., cell line variability, assay protocols) influencing discrepant results. For example, if bioactivity differs between cancer cell lines, isolate variables like hypoxia or genetic mutations .

- Mechanistic Studies : Use CRISPR knockouts or inhibitors to test if this compound’s activity depends on specific pathways (e.g., MAPK/ERK) .

Table 3: Factors Contributing to Bioactivity Variability

| Factor | Impact Level | Mitigation Strategy |

|---|---|---|

| Cell Line Origin (e.g., HeLa vs. MCF-7) | High | Standardize cell sources (ATCC) |

| Assay Duration | Moderate | Fix incubation time (24–48 hrs) |

| Solvent (DMSO concentration) | Critical | Limit to ≤0.1% v/v |

Q. How should researchers design experiments to evaluate this compound's pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- PICO Framework : Define P opulation (e.g., Sprague-Dawley rats), I ntervention (oral/intravenous this compound), C omparison (vehicle control), and O utcomes (Cmax, AUC, half-life) .

- Sampling Schedule : Collect blood/tissue at 0.5, 1, 2, 4, 8, 12, 24 hrs post-administration. Use LC-MS/MS for quantification .

- Ethical Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval .

Methodological Frameworks for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.